4'-Aminodibenzo-18-crown-6
Overview
Description
4’-Aminodibenzo-18-crown-6 is a cyclic compound widely used as an ionophore . It coordinates with metal ions more readily than other ligands due to its planar oxygen atoms, which provide a strong negative potential barrier .
Synthesis Analysis
The synthesis of 4’-Aminodibenzo-18-crown-6 involves a self-assembly approach between 4’-aminobenzo-18-crown-6 (AB18C6) and Fe3O4–CHO via dehydration condensation . Another method involves the synthesis of crown ether functionalized benzimidazole derivatives from 4,4’-diformyl dibenzo-18-crown-6 ether and various substituted ortho-phenylene and pyridine diamines .Molecular Structure Analysis
The empirical formula of 4’-Aminodibenzo-18-crown-6 is C16H25NO6 . Its molecular weight is 327.37 . The SMILES string representation of the molecule is Nc1ccc2OCCOCCOCCOCCOCCOc2c1 .Chemical Reactions Analysis
4’-Aminodibenzo-18-crown-6 can be easily functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ . It can also be used as a metal complexing agent to prepare a variety of molecular complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Aminodibenzo-18-crown-6 include its empirical formula (C16H25NO6), molecular weight (327.37), and its SMILES string representation (Nc1ccc2OCCOCCOCCOCCOCCOc2c1) .Scientific Research Applications
Ionophore
4’-Aminodibenzo-18-crown-6 is a cyclic compound that is widely used as an ionophore . It coordinates with metal ions more readily than other ligands because of its planar oxygen atoms, which provide a strong negative potential barrier .
Solid-Phase Extraction Adsorbent
This compound can be easily functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb 2+ . This application is particularly useful in environmental science for the detection and removal of heavy metals from water samples .
Metal Complexing Agent
4’-Aminodibenzo-18-crown-6 can also be used as a metal complexing agent to prepare a variety of molecular complexes . This is useful in the field of inorganic chemistry for the synthesis of new materials .
Surface Modification
In the field of nanotechnology, 4’-Aminodibenzo-18-crown-6 can be used in the surface modification by coating with dithiocarbamate on AuNPs for use as a calorimetric probe for the detection of Pb (II) ions in wastewater .
Preparation of Thiophene Analogs
This compound can be used as a precursor for the preparation of thiophene analogs containing copolymers of crown ether to study the chromic properties .
Fabrication of Magnetic Adsorbents
A novel magnetic adsorbent has been designed and fabricated for the adsorption and determination of lead metal ions (Pb2+) based on a self-assembly approach between 4’-aminobenzo-18-crown-6 (AB18C6) and Fe3O4–CHO via dehydration condensation .
Mechanism of Action
Target of Action
The primary target of 4’-Aminodibenzo-18-crown-6 is metal ions . This compound is a cyclic compound and is widely used as an ionophore . It coordinates with metal ions more readily than other ligands because of its planar oxygen atoms which provide a strong negative potential barrier .
Mode of Action
4’-Aminodibenzo-18-crown-6 interacts with its targets, the metal ions, through a process known as complexation . The compound’s oxygen atoms provide a strong negative potential barrier, allowing it to readily coordinate with metal ions . This interaction results in the formation of a complex that can be used for various applications, such as the determination of Pb 2+ .
Biochemical Pathways
It is known that the compound can be used to prepare a variety of molecular complexes . These complexes can potentially interact with various biochemical pathways, depending on the specific metal ions involved.
Result of Action
The molecular and cellular effects of 4’-Aminodibenzo-18-crown-6’s action largely depend on the specific metal ions it interacts with. For instance, when used as a solid-phase extraction adsorbent for the determination of Pb 2+, it has excellent adsorbability and selectivity . This is because the cavity of 4’-Aminodibenzo-18-crown-6 matches with the size of Pb 2+ .
Action Environment
The action, efficacy, and stability of 4’-Aminodibenzo-18-crown-6 can be influenced by various environmental factors. For example, the compound can be easily functionalized with magnetic nanoparticles, which can enhance its utility as a solid-phase extraction adsorbent . Additionally, the compound’s ability to form complexes with metal ions suggests that its action could be influenced by the concentration and type of metal ions present in the environment.
Safety and Hazards
Future Directions
4’-Aminodibenzo-18-crown-6 can be functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ . It can also be used as a metal complexing agent to prepare a variety of molecular complexes . These applications suggest potential future directions for the use of this compound.
Relevant Papers The relevant papers analyzed include a study on the use of 4’-Aminodibenzo-18-crown-6 functionalized magnetic nanoparticles as a solid-phase extraction adsorbent for the determination of Pb2+ , and a study on the synthesis of crown ether functionalized benzimidazole derivatives .
properties
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZYAKXQMHVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942778 | |
Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Aminodibenzo-18-crown-6 | |
CAS RN |
205873-22-9, 126531-26-8 | |
Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Aminodibenzo-18-crown-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4'-Aminodibenzo-18-crown-6 enable potassium ion detection?
A: 4'-Aminodibenzo-18-crown-6 functions as a selective chelating agent for potassium ions (K+). Its crown ether structure possesses a cavity that closely matches the ionic radius of K+. [, ] When K+ enters this cavity, it forms a stable complex with the crown ether. This complexation event can then be utilized for K+ detection using various methods.
Q2: What makes 4'-Aminodibenzo-18-crown-6 suitable for potassium ion sensing over other ions?
A: The selectivity of 4'-Aminodibenzo-18-crown-6 for potassium ions stems from the size matching between the crown ether cavity and the ionic radius of K+. [, ] This specific size complementarity allows for strong binding interactions between the crown ether and K+, while hindering the binding of other ions with significantly different sizes. This inherent selectivity is crucial for accurate K+ detection, particularly in complex biological samples like urine, where other ions are also present.
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